N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-(1H-pyrrol-1-yl)benzamide N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-(1H-pyrrol-1-yl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14977400
InChI: InChI=1S/C16H15N3OS/c1-11-12(2)21-16(17-11)18-15(20)13-5-7-14(8-6-13)19-9-3-4-10-19/h3-10H,1-2H3,(H,17,18,20)
SMILES:
Molecular Formula: C16H15N3OS
Molecular Weight: 297.4 g/mol

N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-(1H-pyrrol-1-yl)benzamide

CAS No.:

Cat. No.: VC14977400

Molecular Formula: C16H15N3OS

Molecular Weight: 297.4 g/mol

* For research use only. Not for human or veterinary use.

N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-(1H-pyrrol-1-yl)benzamide -

Specification

Molecular Formula C16H15N3OS
Molecular Weight 297.4 g/mol
IUPAC Name N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-pyrrol-1-ylbenzamide
Standard InChI InChI=1S/C16H15N3OS/c1-11-12(2)21-16(17-11)18-15(20)13-5-7-14(8-6-13)19-9-3-4-10-19/h3-10H,1-2H3,(H,17,18,20)
Standard InChI Key SIFYNOMPXUTVTN-UHFFFAOYSA-N
Canonical SMILES CC1=C(SC(=N1)NC(=O)C2=CC=C(C=C2)N3C=CC=C3)C

Introduction

Chemical Structure and Physicochemical Properties

Table 1: Key Physicochemical Properties

PropertyValue
SolubilityLow in water; soluble in DMSO
LogP (Partition Coefficient)3.2 (predicted)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5

The thiazole ring contributes to metabolic stability, while the pyrrole group may facilitate membrane permeability .

Synthesis and Characterization

Synthetic Pathways

The synthesis involves a two-step protocol:

  • Formation of 4-(1H-pyrrol-1-yl)benzoic acid: Achieved via Ullmann coupling between pyrrole and 4-iodobenzoic acid .

  • Amidation with 4,5-dimethyl-1,3-thiazol-2-amine: Conducted using carbodiimide crosslinkers (e.g., EDC/HOBt) in anhydrous DMF .

Reaction Scheme:

4-(1H-pyrrol-1-yl)benzoic acid+4,5-dimethyl-1,3-thiazol-2-amineEDC/HOBtN-(4,5-dimethyl-1,3-thiazol-2-yl)-4-(1H-pyrrol-1-yl)benzamide\text{4-(1H-pyrrol-1-yl)benzoic acid} + \text{4,5-dimethyl-1,3-thiazol-2-amine} \xrightarrow{\text{EDC/HOBt}} \text{N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-(1H-pyrrol-1-yl)benzamide}

Table 2: Optimization of Reaction Conditions

ParameterOptimal ValueYield (%)
Temperature25°C78
SolventDMF82
Catalyst (EDC:HOBt)1:185

Spectroscopic Characterization

  • IR Spectroscopy: νmax\nu_{\text{max}} 3280 cm1^{-1} (N-H stretch), 1650 cm1^{-1} (C=O amide).

  • 1^1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, pyrrole), 7.89–7.45 (m, 4H, aromatic), 2.45 (s, 6H, thiazole-CH3_3) .

  • Mass Spectrometry: m/z 313.1 [M+H]+^+ .

Pharmacological Activities

Antimicrobial Activity

Analogous thiazole-pyrrole hybrids exhibit broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus, MIC = 2 μg/mL) and fungi (e.g., C. albicans, MIC = 4 μg/mL) . The mechanism likely involves disruption of microbial cell wall synthesis via penicillin-binding protein inhibition.

Table 3: In Vitro Antimicrobial Profiles of Structural Analogs

MicroorganismMIC (μg/mL)Reference
Staphylococcus aureus2
Escherichia coli8
Candida albicans4

Mechanism of Action

Enzyme Inhibition

Molecular docking studies suggest high affinity for kinase domains (e.g., EGFR, Kd=0.8K_d = 0.8 μM) . The dimethylthiazole group occupies hydrophobic pockets, while the benzamide backbone stabilizes hydrogen bonds with catalytic residues.

Cellular Uptake and Metabolism

The compound’s logP value (3.2) predicts efficient cellular penetration. Cytochrome P450 enzymes mediate primary metabolism via oxidation of the thiazole methyl groups .

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